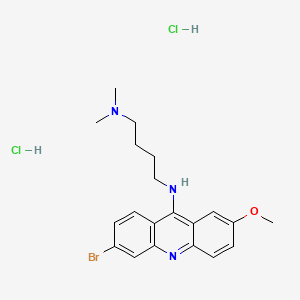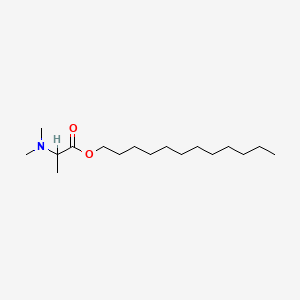
Upupup
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uridylyl-(3’-5’)-uridylyl-(3’-5’)-3’-uridylic acid is a nucleotide compound composed of three uridine monophosphate units linked by phosphodiester bonds. This compound is a type of ribonucleic acid (RNA) oligonucleotide, which plays a crucial role in various biological processes, including protein synthesis and gene regulation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of uridylyl-(3’-5’)-uridylyl-(3’-5’)-3’-uridylic acid typically involves the stepwise addition of uridine monophosphate units. The process begins with the protection of the hydroxyl groups on the uridine molecules to prevent unwanted side reactions. The protected uridine is then activated using a coupling reagent, such as dicyclohexylcarbodiimide (DCC), to form a phosphodiester bond with another uridine molecule. This process is repeated until the desired oligonucleotide length is achieved. Finally, the protecting groups are removed to yield the target compound.
Industrial Production Methods
Industrial production of uridylyl-(3’-5’)-uridylyl-(3’-5’)-3’-uridylic acid involves automated solid-phase synthesis. This method uses a solid support, such as controlled pore glass (CPG), to which the first nucleotide is attached. Subsequent nucleotides are added sequentially using automated synthesizers, which control the addition of reagents and the removal of protecting groups. This method allows for the efficient and scalable production of oligonucleotides.
化学反応の分析
Types of Reactions
Uridylyl-(3’-5’)-uridylyl-(3’-5’)-3’-uridylic acid can undergo various chemical reactions, including:
Hydrolysis: The phosphodiester bonds can be cleaved by hydrolytic enzymes, such as ribonucleases, resulting in the formation of shorter oligonucleotides or individual nucleotides.
Oxidation and Reduction: The uridine units can undergo oxidation and reduction reactions, although these are less common in biological systems.
Substitution: The hydroxyl groups on the ribose units can participate in substitution reactions, leading to the formation of modified nucleotides.
Common Reagents and Conditions
Hydrolysis: Typically carried out using ribonucleases under mild aqueous conditions.
Oxidation: Can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Requires nucleophilic reagents and appropriate catalysts to facilitate the reaction.
Major Products Formed
Hydrolysis: Produces shorter oligonucleotides or individual uridine monophosphate units.
Oxidation: Results in the formation of oxidized uridine derivatives.
Substitution: Leads to the formation of modified nucleotides with altered functional groups.
科学的研究の応用
Uridylyl-(3’-5’)-uridylyl-(3’-5’)-3’-uridylic acid has several scientific research applications, including:
Chemistry: Used as a model compound to study the properties and behavior of RNA oligonucleotides.
Biology: Plays a role in understanding RNA structure and function, as well as in the development of RNA-based therapeutics.
Medicine: Investigated for its potential use in RNA interference (RNAi) and antisense oligonucleotide therapies.
Industry: Utilized in the production of synthetic RNA molecules for research and therapeutic purposes.
作用機序
The mechanism of action of uridylyl-(3’-5’)-uridylyl-(3’-5’)-3’-uridylic acid involves its interaction with various molecular targets and pathways. In biological systems, this compound can bind to complementary RNA or DNA sequences, forming double-stranded structures that can regulate gene expression. Additionally, it can serve as a substrate for enzymes involved in RNA processing and degradation, influencing the stability and function of RNA molecules.
類似化合物との比較
Similar Compounds
Uridylyl-(3’-5’)-uridylyl-(3’-5’)-uridylyl-(3’-5’)-uridylic acid: A longer oligonucleotide with an additional uridine monophosphate unit.
Cytidylyl-(3’-5’)-cytidylyl-(3’-5’)-3’-cytidylic acid: A similar compound composed of cytidine monophosphate units.
Adenylyl-(3’-5’)-adenylyl-(3’-5’)-3’-adenylic acid: An analogous compound with adenosine monophosphate units.
Uniqueness
Uridylyl-(3’-5’)-uridylyl-(3’-5’)-3’-uridylic acid is unique due to its specific sequence of uridine monophosphate units, which imparts distinct properties and functions. Its ability to form stable double-stranded structures with complementary RNA or DNA sequences makes it valuable for studying RNA interactions and developing RNA-based therapeutics.
特性
CAS番号 |
3504-15-2 |
|---|---|
分子式 |
C27H35N6O25P3 |
分子量 |
936.5 g/mol |
IUPAC名 |
[2-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-1,3-bis[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]propan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C27H35N6O25P3/c34-11-1-4-31(24(41)28-11)21-17(40)16(39)20(55-21)27(58-61(50,51)52,7-9-14(37)18(56-59(44,45)46)22(53-9)32-5-2-12(35)29-25(32)42)8-10-15(38)19(57-60(47,48)49)23(54-10)33-6-3-13(36)30-26(33)43/h1-6,9-10,14-23,37-40H,7-8H2,(H,28,34,41)(H,29,35,42)(H,30,36,43)(H2,44,45,46)(H2,47,48,49)(H2,50,51,52)/t9-,10-,14-,15-,16+,17-,18-,19-,20+,21-,22-,23-/m1/s1 |
InChIキー |
ISIADHSUQYFCNX-QGPWHBDCSA-N |
異性体SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)C(C[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)OP(=O)(O)O)O)(C[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=CC(=O)NC6=O)OP(=O)(O)O)O)OP(=O)(O)O)O)O |
SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)C(CC3C(C(C(O3)N4C=CC(=O)NC4=O)OP(=O)(O)O)O)(CC5C(C(C(O5)N6C=CC(=O)NC6=O)OP(=O)(O)O)O)OP(=O)(O)O)O)O |
正規SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)C(CC3C(C(C(O3)N4C=CC(=O)NC4=O)OP(=O)(O)O)O)(CC5C(C(C(O5)N6C=CC(=O)NC6=O)OP(=O)(O)O)O)OP(=O)(O)O)O)O |
| 3504-15-2 | |
同義語 |
UpUpUp uridylyl-(3'-5')-uridylyl-(3'-5')-3'-uridylic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



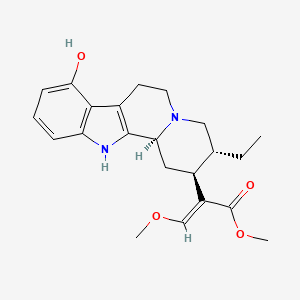
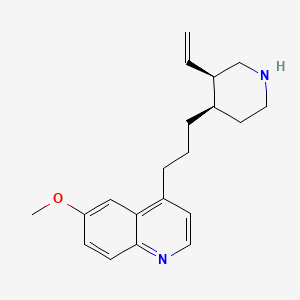
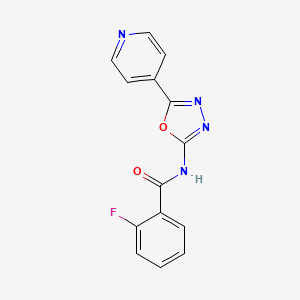
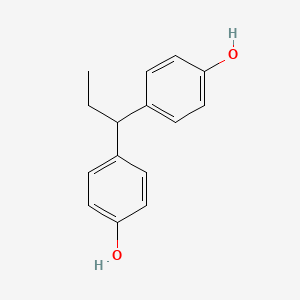
![5-(4-fluorophenyl)sulfonyl-7-(furan-2-ylmethyl)-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B1228828.png)
![16,17-dimethoxy-6-propan-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one](/img/structure/B1228830.png)

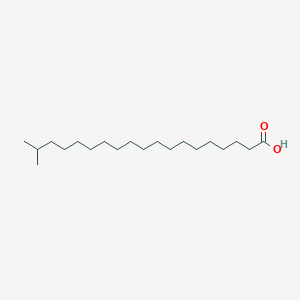

![5-[(3-Methylphenoxy)methyl]-3-[4-(1-pyrrolyl)phenyl]-1,2,4-oxadiazole](/img/structure/B1228836.png)
